molecular formula C7H16ClN B1448747 2-Methylhex-5-en-2-amine hydrochloride CAS No. 1629136-35-1

2-Methylhex-5-en-2-amine hydrochloride

Cat. No.: B1448747
CAS No.: 1629136-35-1
M. Wt: 149.66 g/mol
InChI Key: FFSZNQJGAZMWLK-UHFFFAOYSA-N
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Description

2-Methylhex-5-en-2-amine hydrochloride is an organic compound with the molecular formula C7H16ClN and a molecular weight of 149.66 g/mol. It is a derivative of hexene and is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylhex-5-en-2-amine hydrochloride can be synthesized through several methods, including the reaction of 2-methylhex-5-en-2-ol with hydrochloric acid under specific conditions. The reaction typically involves heating the starting material in the presence of a catalyst to facilitate the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of reactors and controlled environments to maintain the necessary temperature and pressure for the reaction to proceed efficiently.

Chemical Reactions Analysis

Types of Reactions: 2-Methylhex-5-en-2-amine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions typically involve the replacement of a functional group in the compound with another group, using reagents like halides or alkyl halides.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Methylhex-5-en-2-amine hydrochloride is widely used in scientific research due to its unique properties. It is employed in chemistry for studying reaction mechanisms and kinetics. In biology, it is used as a building block for synthesizing more complex molecules. In medicine, it has potential applications in drug development and as a precursor for pharmaceuticals. Additionally, it finds use in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methylhex-5-en-2-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes, and modulating their activity. The exact mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

2-Methylhex-5-en-2-amine hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 2-Methylhex-5-en-1-amine hydrochloride

  • 2-Methylhex-5-en-3-amine hydrochloride

  • 2-Methylhex-5-en-4-amine hydrochloride

These compounds share structural similarities but differ in the position of the amine group, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

2-methylhex-5-en-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-4-5-6-7(2,3)8;/h4H,1,5-6,8H2,2-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSZNQJGAZMWLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC=C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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